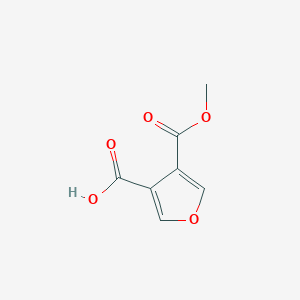

4-(Methoxycarbonyl)furan-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxycarbonylfuran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h2-3H,1H3,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUGISMNFCGOIY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5O5- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595660 | |

| Record name | 4-(Methoxycarbonyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-26-2 | |

| Record name | 4-(Methoxycarbonyl)furan-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxycarbonyl Furan 3 Carboxylic Acid

Established Synthetic Pathways

Traditional synthetic routes often rely on foundational organic reactions applied to carefully chosen precursors to achieve the target molecular architecture.

One potential pathway to substituted furans involves the chemical aromatization of a dihydrofuran ring. This process typically begins with a 2,3-dihydrofuran (B140613) or a 2,5-dihydrofuran (B41785) derivative. The conversion to the aromatic furan (B31954) ring is an oxidative process that can be achieved using a variety of chemical reagents. Common methods for such dehydrogenation reactions include the use of quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or treatment with sulfur or selenium at elevated temperatures.

Following the aromatization step, nucleophilic displacement reactions could be employed on a suitably functionalized furan intermediate to install the required carboxylic acid and methoxycarbonyl groups. For instance, if the aromatization yields a furan with leaving groups (such as halides) at the 3- and 4-positions, a sequence of nucleophilic substitutions with a cyanide or related carboxylate precursor, followed by hydrolysis and esterification, could lead to the desired product. While this represents a classical approach to heterocycle synthesis, the successful application depends heavily on the availability of the appropriate dihydrofuran precursor and the regioselectivity of the subsequent substitution steps. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is one of the most significant methods for preparing the initial furan or dihydrofuran core. organic-chemistry.org

A more direct and common route to 4-(Methoxycarbonyl)furan-3-carboxylic acid is the derivatization of a symmetrically substituted precursor like dimethyl furan-3,4-dicarboxylate. This approach leverages the differential reactivity of the two ester groups, allowing for the selective conversion of one ester into a carboxylic acid while the other remains intact.

The key transformation is a selective mono-saponification (hydrolysis) of the diester. This is typically achieved by carefully controlling the reaction stoichiometry, using exactly one equivalent of a base such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like methanol (B129727) or ethanol. The reaction is generally run at room temperature or with gentle heating to favor the mono-hydrolysis product and minimize the formation of the dicarboxylic acid. Subsequent acidic workup protonates the carboxylate salt to yield the final product, this compound. The synthesis of the starting furan-3,4-dicarboxylic acid itself can be achieved through various routes, including one method that starts from dimethylmaleic anhydride (B1165640). researchgate.net

Table 1: Selective Mono-hydrolysis of Dimethyl Furan-3,4-dicarboxylate

| Starting Material | Reagents | Product |

| Dimethyl furan-3,4-dicarboxylate | 1. NaOH (1 equiv.), MeOH/H₂O2. HCl (aq) | This compound |

Advanced Catalytic Approaches in Furan Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. While not always applied directly to the synthesis of this compound, these advanced methods are fundamental to creating the substituted furan core.

Gold catalysts, known for their carbophilic nature, have become a powerful tool for synthesizing furan derivatives. researchgate.net Gold-catalyzed cycloisomerization reactions typically involve the transformation of acyclic precursors containing alkyne functionalities into the furan ring. researchgate.netnih.gov

A common strategy involves the reaction of propargylic alcohols with 1,3-dicarbonyl compounds. nih.govmdpi.com In this sequence, a gold catalyst first facilitates a propargylic substitution, which is then followed by a cycloisomerization of the intermediate to form a polysubstituted furan. nih.govmdpi.com The gold catalyst activates the alkyne group towards nucleophilic attack, enabling the intramolecular cyclization that forms the furan ring. nih.gov These reactions are advantageous due to their often mild conditions and high efficiency. organic-chemistry.org

Table 2: Examples of Gold-Catalyzed Furan Synthesis

| Precursors | Catalyst System | Product Type | Reference |

| Propargylic alcohols and 1,3-dicarbonyl compounds | Au(III) complexes | Polysubstituted furans | nih.gov |

| N-Tosylpropargyl amines and 1,3-dicarbonyl compounds | AuBr₃ / AgOTf | Polysubstituted furans | mdpi.com |

| Allenyl ketones | Gold(I) or Gold(III) | Substituted furans | researchgate.net |

Palladium catalysis offers a versatile platform for furan synthesis through various coupling and cyclization reactions. acs.org These methods are particularly useful for constructing highly substituted and functionalized furan rings. acs.org

One prominent approach is the palladium/copper-catalyzed Sonogashira coupling of terminal alkynes with ortho-haloanisoles or similar precursors, followed by an electrophilic cyclization to generate the furan ring. nih.gov Another powerful strategy involves domino reactions, such as a palladium-catalyzed Heck reaction followed by a cross-coupling cyclization. acs.org These cascade processes allow for the rapid assembly of complex furan-containing structures from readily available starting materials. acs.orgrsc.org Furthermore, palladium catalysis can be used to diversify furan rings by performing cross-coupling reactions like Suzuki-Miyaura on halogenated furan intermediates. nih.govnih.gov

Rhodium(II) catalysts are well-known for their ability to catalyze reactions involving diazo compounds. In furan synthesis, rhodium(II) acetate (B1210297) can catalyze the reaction of α-diazocarbonyls with acetylenes. emory.edu This process involves the formation of a rhodium-stabilized carbenoid, which then undergoes a sequence of reactions including addition to the alkyne and cyclization onto a neighboring carbonyl group to generate the furan ring. nih.gov This methodology provides access to a wide range of substituted furans. nih.govacs.org

More recently, cooperative catalysis combining a Rhodium(II) catalyst with a Brønsted acid has been developed. This dual-catalyst system enables a [2 + 3] annulation reaction between N-sulfonyl-1,2,3-triazoles and enaminones to produce polysubstituted furans. organic-chemistry.org The Brønsted acid assists in the catalytic cycle, expanding the scope and efficiency of furan synthesis. organic-chemistry.orgrsc.org Brønsted acids alone can also catalyze the reduction of furans or their synthesis via dehydrative heterocyclization under mild conditions. rsc.orgnih.govnih.gov

Base-Promoted Cyclization Protocols (e.g., KOAc-Promoted)

Base-promoted cyclization reactions represent a significant strategy for the synthesis of the furan ring system. These methods often involve the condensation of a 1,4-dicarbonyl compound or its equivalent, where the base facilitates the crucial intramolecular cyclization and subsequent dehydration to form the aromatic furan core. While specific literature detailing a potassium acetate (KOAc) promoted cyclization for the direct synthesis of this compound is not extensively documented, the principles of base-promoted furan synthesis can be applied.

Generally, the synthesis of furan-3,4-dicarboxylates involves the cyclization of appropriate 1,4-dicarbonyl derivatives. researchgate.net Bases such as potassium acetate can serve as a mild catalyst to promote the enolization and subsequent intramolecular nucleophilic attack necessary for ring closure. The reaction typically proceeds through an intermediate aldol-type adduct, which then readily dehydrates to furnish the furan ring.

A plausible synthetic route could involve the reaction of a suitably substituted β-keto ester with an α-halocarbonyl compound in the presence of a base like potassium acetate. The base would facilitate the deprotonation of the β-keto ester, which then acts as a nucleophile. Subsequent intramolecular cyclization and dehydration would lead to the formation of the furan-3,4-dicarboxylate scaffold. The selective hydrolysis of one of the ester groups would then yield the target molecule, this compound.

The choice of base is critical in these cyclization reactions, influencing both the reaction rate and the selectivity of the process. While stronger bases can also be employed, milder bases like potassium acetate are often preferred to minimize side reactions and promote cleaner conversions.

Preparation of Specific Isomers and Related Furan Carboxylic Acids

The synthesis of specific isomers of furan carboxylic acids is crucial for structure-activity relationship studies and for accessing diverse chemical scaffolds. The positional isomer of the title compound, 3-(Methoxycarbonyl)furan-4-carboxylic acid, presents a different synthetic challenge.

One general approach to furan-3,4-dicarboxylic acid and its derivatives involves a multi-step sequence starting from dimethylmaleic anhydride. This method includes NBS bromination, followed by treatment with aqueous potassium hydroxide to form bis(hydroxymethyl)maleic anhydride. Subsequent intramolecular Mitsunobu ring closure, esterification, and oxidation with DDQ can furnish the desired furan-3,4-dicarboxylic acid esters. researchgate.net Selective monohydrolysis of the resulting diester would be required to obtain the desired monoester isomers.

Another versatile method for preparing 3,4-disubstituted furans involves the lithiation of 2-silylated-3-furoic acids at the C-4 position. Quenching the resulting dianion with various electrophiles allows for the introduction of a substituent at the 4-position. Subsequent removal of the silyl (B83357) group and esterification can provide access to methyl 4-substituted-3-furoates. researchgate.net This strategy could potentially be adapted for the synthesis of this compound and its isomers by careful selection of the starting materials and electrophiles.

Furthermore, the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a fundamental and widely used method for the preparation of furans. pharmaguideline.comorganic-chemistry.org By designing and synthesizing the appropriate 1,4-dicarbonyl precursor, one could control the substitution pattern on the resulting furan ring, thereby accessing specific isomers of methoxycarbonyl-substituted furan carboxylic acids.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxycarbonyl Furan 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the furan (B31954) ring is a primary site for a variety of chemical modifications, including esterification, amidation, conversion to acyl halides, rearrangement reactions, and reduction.

The carboxylic acid can be readily converted into a variety of esters through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

Alternatively, esterification can be achieved under milder, non-acidic conditions using coupling reagents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) facilitates the formation of an ester by activating the carboxylic acid group, allowing it to be attacked by an alcohol. This method is often preferred for substrates sensitive to strong acids.

| Method | Reagents | Typical Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Reflux | 3-Ethyl 4-methyl furan-3,4-dicarboxylate |

| DCC Coupling | Alcohol (e.g., Benzyl (B1604629) alcohol), DCC, DMAP (cat.) | Dichloromethane (DCM), Room Temp. | 3-Benzyl 4-methyl furan-3,4-dicarboxylate |

The synthesis of amides, often referred to as furanamides in this context, from the carboxylic acid moiety is a crucial transformation. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (see section 3.1.3), which then readily reacts with a primary or secondary amine. google.com

For more sensitive substrates or in the context of peptide synthesis, specialized coupling reagents are employed to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. researchgate.net These reagents minimize side reactions and prevent racemization if chiral amines are used. Common coupling agents include (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU). These reagents activate the carboxyl group, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

| Reagent/Method | Amine | Typical Conditions | Product Example |

| Acyl Chloride Route | Aniline | Pyridine, DCM, 0 °C to RT | Methyl 3-(phenylcarbamoyl)furan-4-carboxylate |

| HBTU Coupling | Glycine methyl ester | DIPEA, DMF, Room Temp. | Methyl 3-((2-methoxy-2-oxoethyl)carbamoyl)furan-4-carboxylate |

| PyBOP Coupling | Morpholine | DIPEA, DCM, Room Temp. | Methyl 3-(morpholine-4-carbonyl)furan-4-carboxylate |

The hydroxyl group of the carboxylic acid can be replaced by a halogen, most commonly chlorine, to form a highly reactive acyl chloride. This transformation is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). asianpubs.orgyoutube.com The reaction proceeds via an acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. youtube.com The formation of these gaseous byproducts helps to drive the reaction to completion. youtube.com A patent for furan-3-carboxylic acid derivatives notes that amides are advantageously prepared via these acyl halide intermediates. google.com

The resulting 4-(methoxycarbonyl)furan-3-oyl chloride is not typically isolated for long-term storage due to its reactivity but is used in situ for subsequent reactions, such as the synthesis of esters and amides.

| Reagent | Solvent | Typical Conditions | Product |

| Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux, catalytic DMF | 4-(Methoxycarbonyl)furan-3-oyl chloride |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temp., catalytic DMF | 4-(Methoxycarbonyl)furan-3-oyl chloride |

The Curtius rearrangement provides a synthetic route to amines with the loss of one carbon atom, proceeding through an isocyanate intermediate. nih.govrsc.org The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is often achieved by first forming the acyl chloride, which is then reacted with an azide salt like sodium azide. chemistrysteps.com Alternatively, reagents like diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid directly to the acyl azide.

Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive acyl nitrene, which immediately rearranges to an isocyanate. wikipedia.org This isocyanate is a versatile intermediate that can be trapped with various nucleophiles. nih.govrsc.org Reaction with water leads to a carbamic acid which decarboxylates to form the corresponding amine (4-methoxycarbonylfuran-3-amine). Trapping with an alcohol, such as tert-butanol, yields a carbamate (B1207046) (e.g., a Boc-protected amine), which is a stable, protected form of the amine. organic-chemistry.org

| Step | Reagents | Intermediate/Product | Typical Conditions |

| 1. Azide Formation | SOCl₂, then NaN₃ | 4-(Methoxycarbonyl)furan-3-carbonyl azide | Acetone/Water, 0 °C |

| 2. Rearrangement | Heat | Methyl 3-isocyanatofuran-4-carboxylate | Toluene, Reflux |

| 3. Trapping (Amine) | H₂O, H⁺ | 4-Methoxycarbonylfuran-3-amine | Acidic workup |

| 3. Trapping (Carbamate) | tert-Butanol | tert-Butyl (4-(methoxycarbonyl)furan-3-yl)carbamate | Toluene, Reflux |

Selective reduction of the carboxylic acid moiety in the presence of the methoxycarbonyl group is a key challenge. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the ester to the corresponding diol. harvard.edulibretexts.org

However, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known to exhibit excellent chemoselectivity for the reduction of carboxylic acids over esters. commonorganicchemistry.com This selectivity allows for the targeted conversion of the carboxylic acid at the C-3 position into a hydroxymethyl group, yielding methyl 3-(hydroxymethyl)furan-4-carboxylate. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to release the primary alcohol.

| Reducing Agent | Selectivity | Typical Conditions | Product |

| Borane-THF (BH₃·THF) | High (reduces acid, not ester) | THF, 0 °C to Room Temp., then H₂O workup | Methyl 3-(hydroxymethyl)furan-4-carboxylate |

| Lithium Aluminum Hydride (LiAlH₄) | Low (reduces both acid and ester) | Diethyl ether or THF, 0 °C, then H₂O workup | Furan-3,4-diyldimethanol |

Reactions of the Methoxycarbonyl Ester Group

The methoxycarbonyl group at the C-4 position can also undergo various transformations, although it is generally less reactive than the carboxylic acid or its activated derivatives. Key reactions include hydrolysis, transesterification, amidation, and reduction.

The ester can be hydrolyzed back to the carboxylic acid under either acidic or basic (saponification) conditions, which would yield furan-3,4-dicarboxylic acid. Transesterification can be performed by heating the methyl ester in an excess of another alcohol with an acid or base catalyst to exchange the methoxy (B1213986) group for a different alkoxy group.

Direct amidation of the ester is possible by heating with an amine, though this often requires high temperatures. A more common approach to convert the ester to an amide involves a two-step process of hydrolysis to the carboxylic acid followed by amidation using coupling agents.

Reduction of the ester group requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org If the carboxylic acid group at C-3 is first protected or converted to another group, LiAlH₄ can be used to selectively reduce the C-4 ester to an alcohol, yielding 3-substituted-4-(hydroxymethyl)furan derivatives.

| Reaction Type | Reagents | Typical Conditions | Product Example |

| Hydrolysis (Saponification) | NaOH, H₂O | Reflux, then acidify | Furan-3,4-dicarboxylic acid |

| Transesterification | Ethanol, NaOEt (cat.) | Reflux | 4-Ethyl 3-carboxyfuran-4-carboxylate |

| Reduction | LiAlH₄ (assuming C-3 acid is protected) | Diethyl ether, 0 °C | 3-(Protected-carboxy)furan-4-yl)methanol |

Hydrolysis (Saponification)

The ester functional group in 4-(methoxycarbonyl)furan-3-carboxylic acid is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. Base-mediated hydrolysis, also known as saponification, is a common and typically irreversible process used to convert esters to carboxylates.

The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (from a base like sodium hydroxide) on the electrophilic carbonyl carbon of the methyl ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the newly formed carboxylic acid and the existing carboxylic acid at the 3-position are rapidly deprotonated, yielding the disodium (B8443419) salt of furan-3,4-dicarboxylic acid. A final acidification step is required to protonate the carboxylate ions and obtain the dicarboxylic acid product.

Table 1: Saponification of this compound

| Reactant | Reagent | Product | Conditions |

|---|

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, the methyl ester can be converted to other alkyl esters through this reaction. The process can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A different alcohol (e.g., ethanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of methanol (B129727) is eliminated, and the new ester (e.g., 4-(ethoxycarbonyl)furan-3-carboxylic acid) is formed. This reaction is reversible, and using the new alcohol as a solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Transesterification : In the presence of a strong base, a catalytic amount of an alkoxide (e.g., sodium ethoxide) is used. The alkoxide attacks the carbonyl carbon of the methyl ester, forming a tetrahedral intermediate. This intermediate then eliminates a methoxide ion, yielding the new ester. masterorganicchemistry.com

Table 2: Transesterification of this compound

| Catalyst | Nucleophile (Alcohol) | Product Example | General Mechanism |

|---|---|---|---|

| Acid (e.g., H₂SO₄) | R'OH | 4-(Alkoxycarbonyl)furan-3-carboxylic acid | Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) masterorganicchemistry.com |

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. However, the reactivity of the furan ring in this compound is significantly modified by the presence of two strong electron-withdrawing groups: the carboxylic acid and the methoxycarbonyl group. These groups deactivate the ring towards electrophilic attack and direct incoming electrophiles.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Furan is generally more reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions. pearson.com Substitution typically occurs preferentially at the C2 or C5 positions, which are alpha to the oxygen atom, as the cationic intermediate (sigma complex) is better stabilized. pearson.com

However, the carboxyl and methoxycarbonyl substituents on the target molecule are deactivating groups, meaning they reduce the electron density of the furan ring, making it less nucleophilic and thus less reactive towards electrophiles.

Halogenation : The halogenation of furan itself with chlorine or bromine is often vigorous and can lead to polyhalogenated products. pharmaguideline.com Milder conditions are required for monohalogenation. pharmaguideline.comquimicaorganica.org For the deactivated ring of this compound, harsher conditions would be needed for halogenation to occur, and the substitution pattern would be influenced by the directing effects of the existing groups.

Nitration : The nitration of furan requires mild reagents, such as acetyl nitrate (B79036) at low temperatures, to avoid degradation. pharmaguideline.com For furan derivatives with electron-withdrawing groups, nitration can be more complex. In some cases, a "decarboxy-nitrosubstitution" reaction can occur, where a carboxyl group is replaced by a nitro group. core.ac.uk The nitration of this compound would likely require forcing conditions, and the position of nitration would be directed to the less deactivated C2 or C5 positions.

Nucleophilic Addition and Substitution Reactions

The primary sites for nucleophilic attack on this compound are the electrophilic carbonyl carbons of the ester and carboxylic acid groups, as discussed under hydrolysis and transesterification. masterorganicchemistry.com

Nucleophilic attack directly on the furan ring is generally difficult as the ring is electron-rich. Nucleophilic aromatic substitution on furan requires the presence of a good leaving group and strong activation by electron-withdrawing substituents. While the two carboxyl groups do reduce the ring's electron density, nucleophilic substitution on the ring itself is not a typical reaction pathway without a suitable leaving group like a halide present on the ring.

Nucleophilic addition reactions can occur on derivatives of the title compound. For instance, related furan carbonyl azides can undergo Curtius rearrangement followed by nucleophilic addition of amines or alcohols to the resulting isocyanate. researchgate.net

Oxidation Reactions of the Furan Ring

The furan ring is susceptible to oxidation, which can lead to ring-opening or other transformations. researchgate.net The products of oxidation are highly dependent on the oxidant and the reaction conditions. researchgate.net

Ring-Opening Oxidation : Strong oxidizing agents can degrade the furan ring. For example, the vapor-phase catalytic oxidation of furan derivatives over vanadium-based catalysts can yield maleic anhydride (B1165640) or maleic acid. researchgate.net Oxidative degradation can also be achieved under milder conditions using reagents like RuCl₃/NaIO₄ or ozone, which can transform the furan ring into two carboxylic acid moieties. osi.lvresearchgate.net This reaction is sometimes used synthetically, treating the furan ring as a masked 1,4-dicarbonyl or dicarboxylic acid functionality. osi.lv

Endoperoxide Formation : In the presence of singlet oxygen, furans can undergo a [4+2] cycloaddition to form an unstable endoperoxide intermediate. This intermediate can then rearrange to form other products. nih.gov Catalytic oxidation with systems like Mn(III)/Co(II) under an oxygen atmosphere can also proceed through endoperoxide-like intermediates to yield 1,4-dicarbonyl compounds. nih.govrsc.org

Table 3: Potential Oxidation Reactions of the Furan Ring

| Oxidizing Agent/System | Potential Product Type | Notes |

|---|---|---|

| V₂O₅, heat | Maleic acid derivative | Ring cleavage researchgate.net |

| RuCl₃/NaIO₄ or O₃ | Dicarboxylic acid fragments | Ring cleavage osi.lv |

Reduction Reactions of the Furan Ring

The furan ring can be reduced to yield dihydrofuran or tetrahydrofuran (B95107) derivatives. The choice of reducing agent and conditions determines the extent of reduction.

Catalytic Hydrogenation : The complete reduction of the furan ring to a tetrahydrofuran ring is typically achieved through catalytic hydrogenation using catalysts like palladium, platinum, or nickel under hydrogen pressure. However, these conditions can sometimes lead to ring-opening side reactions.

Brønsted Acid-Catalyzed Reduction : A milder and more selective method for reducing furans involves the use of silanes (e.g., triethylsilane) in the presence of a Brønsted acid. This method can selectively produce 2,5-dihydrofurans, which are analogous to Birch reduction products of benzene rings. nih.gov By modifying the acid strength, it is sometimes possible to achieve full reduction to the tetrahydrofuran derivative. nih.gov This approach avoids the high pressures and temperatures often required for catalytic hydrogenation. nih.gov

The carboxylic acid and ester groups can also be reduced under certain conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ester and the carboxylic acid to alcohols, in addition to potentially affecting the furan ring.

Table 4: Potential Reduction Reactions of the Furan Ring

| Reducing Agent/System | Product | Conditions |

|---|---|---|

| H₂, Pd/C or PtO₂ | Tetrahydrofuran-3,4-dicarboxylic acid methyl ester | High pressure, elevated temperature |

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring, a key structural motif in this compound, can participate as a diene in Diels-Alder reactions. However, the reactivity of the furan is significantly influenced by the nature of its substituents. In the case of this compound, the presence of two electron-withdrawing groups—a methoxycarbonyl group at position 4 and a carboxylic acid group at position 3—is expected to decrease the electron density of the furan ring. This reduction in electron density generally leads to lower reactivity in normal-electron-demand Diels-Alder reactions, where the furan acts as the electron-rich diene component reacting with an electron-poor dienophile. nih.govrsc.orgresearchgate.net

Computational studies on substituted furans have confirmed that the presence of strong electron-withdrawing groups significantly decreases the reactivity of the furan system in cycloaddition reactions. rsc.orgresearchgate.net The activation energy for the reaction increases, making the cycloaddition less favorable. This is a likely reason for the limited specific examples of this compound undergoing Diels-Alder reactions in the scientific literature.

Despite the inherent low reactivity of electron-poor furans, these cycloadditions can be facilitated under certain conditions, such as high pressure or through the use of highly reactive dienophiles. The Diels-Alder reaction of furans with dienophiles like maleimides typically results in the formation of oxabicyclo[2.2.1]heptene derivatives. mdpi.com The reaction can proceed to form either endo or exo isomers, with the endo product often being the kinetically favored product, although the exo product is typically more thermodynamically stable. mdpi.com

Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Product |

| This compound | Maleimide | 5-(Methoxycarbonyl)-6-carboxy-7-oxa-bicyclo[2.2.1]hept-2-ene-2,3-dicarboximide |

This table represents a hypothetical reaction based on the general reactivity of furans in Diels-Alder cycloadditions. Specific reaction conditions and yields would require experimental validation.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govtubitak.gov.trbohrium.com These reactions are highly valued for their atom economy, efficiency, and ability to generate molecular diversity. nih.govtubitak.gov.tr Furan derivatives are versatile building blocks in MCRs for the synthesis of a wide array of heterocyclic compounds. nih.gov

However, a thorough review of the scientific literature did not yield specific examples of this compound being directly employed as a reactant in a multi-component reaction. The principles of MCRs often rely on the specific functional groups of the reactants to participate in a cascade of reactions. The carboxylic acid and ester functionalities of this compound could potentially participate in various MCRs. For instance, the carboxylic acid could be involved in Passerini or Ugi reactions.

Given the absence of direct examples, a hypothetical multi-component reaction involving this compound can be proposed based on known MCR methodologies. For example, in a Ugi-type reaction, the carboxylic acid could react with an amine, an aldehyde or ketone, and an isocyanide.

Hypothetical Ugi-Type Multi-Component Reaction

| Component 1 (Carboxylic Acid) | Component 2 (Amine) | Component 3 (Carbonyl) | Component 4 (Isocyanide) | Hypothetical Product |

| This compound | A primary amine (e.g., Aniline) | An aldehyde (e.g., Formaldehyde) | An isocyanide (e.g., tert-Butyl isocyanide) | A complex α-acylamino amide derivative |

This table illustrates a hypothetical Ugi four-component reaction. The successful execution and outcome of such a reaction would depend on the specific reactants and optimization of reaction conditions.

The lack of documented participation of this compound in MCRs could be coincidental, or it may be that other, more reactive or readily available starting materials are typically preferred for the synthesis of the target structures. Further research would be necessary to explore the potential of this compound in the realm of multi-component reactions.

Derivatives and Analogues of 4 Methoxycarbonyl Furan 3 Carboxylic Acid

Carboxylic Acid Functional Group Modifications

Modifications of the carboxylic acid group at the 3-position of the furan (B31954) ring are a primary route to creating new derivatives. These reactions typically proceed via activation of the carboxylic acid, for example, by conversion to an acyl halide, to facilitate reaction with nucleophiles. google.com

The synthesis of furan-3-carboxamides is a common derivatization of the parent carboxylic acid. The general approach involves converting the furan-3-carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then reacted with a primary or secondary amine to form the corresponding amide. google.com This method is adaptable for producing a wide array of N-substituted amides. google.com For instance, the reaction of 2,5-dimethylfuran-3-carboxylic acid can be used to produce N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide derivatives. google.com

Another method involves the use of coupling agents to facilitate the condensation between the carboxylic acid and an amine. For example, benzyl (B1604629) and arylethyl β-furanamides have been prepared from a furoic acid using methyl chloroformate. researchgate.net Similarly, azabenzotriazole-based catalysts like HATU have been employed for the synthesis of both symmetric and asymmetric β,β'-furanamides. researchgate.net

| Starting Material | Reagents | Product Type | Reference |

| Furan-3-carboxylic acid | 1. Thionyl chloride or similar2. Primary/Secondary amine | Furan-3-carboxamide | google.com |

| Furoic acid | 1. Methyl chloroformate2. Benzyl/Arylethyl amine | β-Furanamide | researchgate.net |

| Furoic acid | 1. HATU2. Amine | β,β'-Furanamide | researchgate.net |

Furan-3-carboxylate hydrazones are synthesized by the reaction of carbonyl-containing furan-3-carboxylates with substituted hydrazines. researchgate.net Research has shown that the reaction of acetyl-containing furan-3-carboxylates with various hydrazines in an alcohol solution yields the corresponding hydrazone derivatives. researchgate.net Spectroscopic and X-ray diffraction analyses have determined that these hydrazones typically exist in the E-configuration. researchgate.net The synthesis of hydrazide-hydrazone derivatives containing a furan moiety has also been explored in the context of developing compounds with specific biological activities. ijabbr.com

| Reactants | Reaction Conditions | Product | Key Finding | Reference |

| Acetyl-containing furan-3-carboxylates, Substituted hydrazines | Alcohol solution | Substituted furan-3-carboxylate hydrazones | Products have an E-configuration | researchgate.net |

Transformations at the Furan Ring

In addition to modifying the functional groups, the furan ring itself can be a site for chemical transformation, allowing for the introduction of various substituents that further diversify the available derivatives.

Hydroxymethyl groups can be introduced onto the furan ring, creating valuable intermediates for further synthesis. One synthetic route involves a Scandium triflate (Sc(OTf)₃)-catalyzed cyclization reaction between β-ketoesters and 2,2-dimethyl-1,3-dioxane-5-one in methanol (B129727), which produces methyl 4-(hydroxymethyl)furan-3-carboxylates. vulcanchem.com The resulting methyl ester can then be hydrolyzed to the free carboxylic acid using lithium hydroxide (B78521) (LiOH). vulcanchem.com

The hydroxymethyl group itself can undergo further reactions. For instance, TEMPO-mediated oxidation can convert the hydroxymethyl group into a formyl moiety, which is a precursor for forming Schiff bases with amines. vulcanchem.com Enzymatic polymerization has also been demonstrated using 3,4-bis(hydroxymethyl)furan as a monomer with furan dicarboxylates, catalyzed by Candida antarctica lipase (B570770) B (CALB), to produce furanic copolyesters. acs.org

| Reaction Type | Key Reagents/Catalysts | Product | Reference |

| Catalytic Cyclization | Sc(OTf)₃, β-ketoesters, 2,2-dimethyl-1,3-dioxane-5-one | Methyl 4-(hydroxymethyl)furan-3-carboxylates | vulcanchem.com |

| Oxidation | TEMPO | 4-Formyl-furan-3-carboxylic acid derivatives | vulcanchem.com |

| Enzymatic Polymerization | Candida antarctica lipase B (CALB), 3,4-bis(hydroxymethyl)furan | Furanic Copolyesters | acs.org |

Aminomethyl derivatives of furancarboxylic acids are notable for their reactivity in forming other heterocyclic systems. These compounds can react with 1,4-dicarbonyl compounds under the conditions of the Paal-Knorr reaction to synthesize substituted pyrroles. researchgate.net The rate of this reaction is influenced by the relative positions of the aminomethyl and carboxyl groups on the furan ring. Specifically, α-aminomethyl derivatives of furancarboxylic acids react more rapidly than their β-analogs. Furthermore, a carboxyl group adjacent to the aminomethyl substituent tends to decelerate the reaction. researchgate.net

Halogenation of the furan ring provides another avenue for creating derivatives. Direct C-H halogenation of furan-3-carboxylic acid has been achieved. acs.org A process for producing 2-halo-5-halomethyl-3-furoic acid derivatives involves the reaction of a 5-methyl-3-furoic acid derivative with elemental chlorine or bromine. google.com In related benzofuran (B130515) systems, esters of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid have been halogenated using bromine or chlorine in chloroform, resulting in substitution at the C4 position of the benzofuran ring and on the acetyl group. mdpi.com

Alkylated and Arylated Derivatives

Direct alkylation and arylation of the furan ring in 4-(methoxycarbonyl)furan-3-carboxylic acid are not extensively detailed in readily available literature. However, established methodologies for the modification of similar furan carboxylates provide insight into potential synthetic routes.

Alkylation: The furan nucleus can undergo electrophilic substitution reactions such as Friedel-Crafts alkylation. For related compounds like 2-furoic acid, alkylation has been achieved using alcohols in an acidic medium. researchgate.net This reaction typically introduces alkyl groups, including bulky substituents like adamantyl and cycloalkyl groups, onto the electron-rich positions of the furan ring. researchgate.net

Arylation: Palladium-catalyzed cross-coupling reactions are a primary method for the arylation of furan rings. The Suzuki-Miyaura coupling, for instance, has been successfully used to synthesize 5-aryl furan-2-carboxylates. mdpi.com This process involves the reaction of a halogenated furan derivative (e.g., a bromo-furan) with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base. mdpi.com This highly effective C-C bond-forming strategy allows for the introduction of a wide range of substituted aryl moieties. mdpi.com

| Reaction Type | General Method | Reagents | Typical Application |

|---|---|---|---|

| Alkylation | Acid-Catalyzed Friedel-Crafts | Alcohols, Acid Catalyst | Synthesis of 5-alkylated 2-furoic acid derivatives researchgate.net |

| Arylation | Suzuki-Miyaura Coupling | Aryl Boronic Acids, Palladium Catalyst, Base | Synthesis of 5-aryl furan-2-carboxylate (B1237412) derivatives mdpi.com |

Fused Heterocyclic Systems Derived from this compound

The adjacent carboxylic acid and ester groups on the furan ring make this compound an ideal starting material for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These functional groups can react with dinucleophiles to form an additional ring fused to the furan core.

An efficient, straightforward three-step pathway has been developed for the synthesis of functionalized Furo[3,4-d]pyrimidine-2,4-diones starting directly from this compound.

The synthesis begins with a Curtius rearrangement of the carboxylic acid group to form an isocyanate. This intermediate then reacts with a variety of primary or secondary amines to yield the corresponding furan-ureido esters. The final step involves a ring-closing reaction, where the ureide cyclizes onto the adjacent ester group to form the bicyclic Furo[3,4-d]pyrimidine-2,4-dione scaffold in good yields. This scaffold can be further functionalized, for example, at the N-1 position, to generate a library of novel heterocycles.

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Curtius Rearrangement | Isocyanate Derivative |

| 2 | Reaction with Amines | Furan-ureido ester |

| 3 | Cyclization | Furo[3,4-d]pyrimidine-2,4-dione |

The Furo[3,4-d]pyrimidine core can be readily transformed into its partially saturated analogues. The hydrogenation of Furo[3,4-d]pyrimidine-2,4-diones leads to the corresponding 5,7-dihydrofuro[3,4-d]pyrimidine-2,4-diones. Further reduction can yield the fully saturated tetrahydrofuro[3,4-d]pyrimidine-2,4-diones.

These dihydrofuro[3,4-d]pyrimidine scaffolds are of significant interest in medicinal chemistry. For example, certain 4-aminoindazolyl-dihydrofuro[3,4-d]pyrimidines have been identified as potent and non-covalent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

The strategic placement of the two carbonyl functions in this compound allows for its use as a synthon for various other fused heterocyclic systems beyond pyrimidines. By reacting the dicarboxylic acid derivative with different binucleophiles, a range of bicyclic cores can be accessed.

Furo[3,4-b]pyrazines : Condensation of a furan-3,4-dicarbonyl precursor with an ethylenediamine (B42938) derivative would lead to the formation of the Furo[3,4-b]pyrazine system. The core structure, Furo[3,4-b]pyrazine-5,7-dione, is a known chemical entity. nih.gov

Furo[3,4-c]pyrroles : Reaction with ammonia (B1221849) or primary amines in the presence of a reducing agent could yield Furo[3,4-c]pyrrole derivatives, also known as furan-fused maleimides. The synthesis of furan-3,4-dicarboxylic esters via the cyclization of 1,4-dicarbonyl precursors is a known strategy, highlighting the utility of this substitution pattern. researchgate.net

Furo[3,4-c]pyridines : While specific syntheses from this compound are not prominent, the general approach of constructing fused pyridines from dicarbonyl compounds is well-established in heterocyclic chemistry. Such scaffolds are of interest due to their biological activities, including potential antimycobacterial and analgesic properties. nih.gov

The versatility of the furan-3,4-dicarbonyl template thus provides a gateway to a diverse range of bicyclic scaffolds for exploration in materials science and drug discovery.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules. By analyzing the interaction of these nuclei with an external magnetic field, NMR can elucidate the connectivity of atoms and the spatial relationships between them.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For 4-(methoxycarbonyl)furan-3-carboxylic acid, the expected ¹H NMR spectrum would display distinct signals corresponding to the different types of protons present.

The furan (B31954) ring protons at positions 2 and 5 are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum. Due to the electron-withdrawing effects of the adjacent carboxyl and methoxycarbonyl groups, these protons would be deshielded and resonate at a relatively high chemical shift. The proton at position 2 (H-2) would likely appear at a slightly different shift than the proton at position 5 (H-5) due to the differing electronic influences of the C3-carboxylic acid and the C4-methoxycarbonyl group.

The methyl protons of the methoxycarbonyl group (-OCH₃) would give rise to a sharp singlet, typically found in the range of 3.7-3.9 ppm. The acidic proton of the carboxylic acid group (-COOH) is expected to produce a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | >10 | Broad Singlet | 1H |

| Furan H-2/H-5 | ~7.2 - 8.5 | Singlet/Doublet | 1H |

| Furan H-5/H-2 | ~7.2 - 8.5 | Singlet/Doublet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

The carbonyl carbons of the carboxylic acid and the ester are the most deshielded and would appear at the lowest field, typically in the range of 160-175 ppm. The sp²-hybridized carbons of the furan ring would resonate in the aromatic region, generally between 110 and 160 ppm. The specific chemical shifts of the furan carbons (C2, C3, C4, and C5) would be influenced by the attached substituents. The methyl carbon of the methoxycarbonyl group (-OCH₃) is an sp³-hybridized carbon and would appear at a much higher field, typically around 50-60 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shift ranges. Actual experimental values may vary.)

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid C=O | 165 - 175 |

| Ester C=O | 160 - 170 |

| Furan C2/C5 | 140 - 150 |

| Furan C3/C4 | 115 - 130 |

| -OCH₃ | 50 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in determining the detailed molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY could confirm the coupling between the furan ring protons, if any exists.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively assign the proton signals for the furan ring and the methyl group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity of the functional groups. For instance, correlations would be expected between the methyl protons (-OCH₃) and the ester carbonyl carbon, as well as the furan C4. Correlations between the furan protons and the adjacent carbonyl carbons and other ring carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This could provide information about the preferred conformation of the molecule, for example, the spatial proximity of the methyl group protons to one of the furan ring protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

A very broad and prominent absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. Two strong, sharp peaks would be observed in the carbonyl stretching region. The C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹, while the C=O stretch of the ester is typically found at a slightly higher frequency, around 1720-1740 cm⁻¹. The spectrum would also feature C-O stretching vibrations for both the carboxylic acid and the ester in the 1200-1320 cm⁻¹ region. Absorptions corresponding to the C=C stretching of the furan ring are expected in the 1500-1600 cm⁻¹ range, and C-H stretching from the aromatic ring would appear around 3100 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound (Note: These are estimated values based on typical IR absorption frequencies.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Furan Ring | C-H Stretch | ~3100 | Medium |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium |

| Carboxylic Acid/Ester | C-O Stretch | 1200 - 1320 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise elemental formula of a molecule.

For this compound (molecular formula C₇H₆O₅), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (170.12 g/mol ). HRMS would be able to confirm the elemental composition by providing a highly accurate mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum would show characteristic losses. Common fragmentations for carboxylic acids include the loss of an -OH group (M-17) and a -COOH group (M-45). Esters often show fragmentation corresponding to the loss of the alkoxy group (-OCH₃, M-31) or the methoxycarbonyl group (-COOCH₃, M-59). The stability of the furan ring might also lead to characteristic ring-opening or fragmentation pathways.

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| [M]⁺ (Nominal Mass) | 170 |

| [M+H]⁺ (HRMS) | 171.02370 |

| Common Fragments (m/z) | 153 (M-OH), 139 (M-OCH₃), 125 (M-COOH), 111 (M-COOCH₃) |

X-ray Diffraction Analysis for Crystal Structure Determination

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive structural information. It would confirm the planarity of the furan ring and reveal the relative orientations of the carboxylic acid and methoxycarbonyl substituents with respect to the ring. Furthermore, this technique would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid groups, which dictates the crystal packing arrangement. This detailed structural insight is invaluable for understanding the compound's physical properties and chemical reactivity.

Chromatographic Techniques for Purity and Identity Confirmation (e.g., Liquid Chromatography)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone technique for assessing the purity and confirming the identity of this compound. The inherent polarity of the carboxylic acid group and the presence of a UV-active furan ring make reversed-phase (RP) HPLC with UV detection a highly suitable analytical approach.

Detailed research findings on the analysis of the parent compound, Furan-3,4-dicarboxylic acid, provide a robust framework for establishing analytical protocols for its monomethyl ester derivative. sielc.com These methods are scalable and can be adapted for both analytical quantification and preparative isolation of impurities. sielc.comsielc.com The typical setup involves a reversed-phase column, such as a C18 or a specialized polar-modified column, which separates compounds based on their hydrophobicity.

The mobile phase in such separations generally consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often acidified with phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.comsielc.com

Identity confirmation is achieved by comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard. Furthermore, the use of a diode-array detector (DAD) allows for the acquisition of the UV spectrum of the eluting peak. nih.gov This spectrum can be compared against the spectrum of a reference standard and checked for uniformity across the peak, a process known as peak purity analysis, to ensure no co-eluting impurities are present. nih.gov

For purification during synthesis, flash column chromatography is also employed. This technique is useful for the separation of the target compound from reaction byproducts and starting materials on a larger scale. google.comgoogle.com

The following table summarizes a typical set of HPLC conditions applicable for the analysis of this compound, based on established methods for closely related furan dicarboxylic acids. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reversed-Phase C18 or Newcrom R1, 3-5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with Phosphoric Acid or Formic Acid) |

| Separation Mode | Isocratic or Gradient Elution |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV/Diode-Array Detector (DAD) at ~210-280 nm |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Theoretical and Computational Studies on 4 Methoxycarbonyl Furan 3 Carboxylic Acid and Its Transformations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties of molecules. These methods can be broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical methods, each offering a different balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and efficiency. nih.gov It is used to determine the electronic structure of molecules, enabling the calculation of optimized geometries, vibrational frequencies, and energies. researchgate.net For a molecule such as 4-(Methoxycarbonyl)furan-3-carboxylic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights into its structural parameters (bond lengths and angles) and electronic properties. nih.govekb.eg

DFT is also employed to study reactivity. The analysis of molecular electrostatic potential (MEP) maps, derived from DFT calculations, helps identify the electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents. researchgate.netekb.eg Furthermore, DFT forms the basis for calculating properties discussed in subsequent sections, including molecular orbitals and reaction energetics. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Carboxylic Acid Derivative (Note: Data is representative of a typical DFT calculation on an organic molecule as specific data for the title compound is not available in the cited literature.)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -689.1234 | B3LYP/6-311G(d,p) |

| Dipole Moment (Debye) | 2.88 | B3LYP/6-311G(d,p) |

| HOMO Energy (eV) | -6.54 | B3LYP/6-311G(d,p) |

| LUMO Energy (eV) | -2.32 | B3LYP/6-311G(d,p) |

| Energy Gap (eV) | 4.22 | B3LYP/6-311G(d,p) |

Before DFT became widespread, ab initio methods like Hartree-Fock (HF) and semi-empirical methods were the primary tools for computational analysis. While ab initio methods derive results directly from first principles without experimental data, they can be computationally expensive.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), offer a much faster alternative by incorporating experimental parameters to simplify calculations. rdd.edu.iqucsb.edu These methods are particularly useful for larger molecules or for preliminary conformational searches. ucsb.edu They are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. ucsb.edu Studies on various substituted carboxylic acids have utilized AM1 and PM3 to calculate properties like heat of formation, dipole moment, and ionization potential to correlate with experimental data such as pKa values. rdd.edu.iqresearchgate.net While generally less accurate than DFT for geometries and energies, they can provide valuable qualitative trends in reactivity and electronic structure across a series of related compounds. ntu.edu.iqscispace.com For instance, in comparative studies, the AM1 model has sometimes been found to better reproduce molecular geometries, while PM3 may offer slightly better predictions for thermochemical properties like heats of formation. ucsb.eduscispace.com

Molecular Orbital Analysis

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Analyzing these orbitals is key to understanding a molecule's electronic behavior and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. thaiscience.info The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. thaiscience.info The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. materialsciencejournal.org For this compound, the HOMO would likely be delocalized across the electron-rich furan (B31954) ring, while the LUMO would be associated with the π* orbitals of the carbonyl groups and the ring. The HOMO-LUMO gap, calculable by methods like DFT, helps in understanding the molecule's electronic transitions and its potential role in chemical reactions. nih.govmaterialsciencejournal.org

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. nih.gov This method allows for the investigation of charge delocalization and hyperconjugative interactions within a molecule. pnrjournal.com

By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stabilization energy associated with electron delocalization. researchgate.netnih.gov For this compound, NBO analysis could reveal the extent of conjugation between the furan ring, the carboxylic acid group, and the methoxycarbonyl group. It would quantify the stabilization arising from interactions such as the delocalization of oxygen lone pairs into the π* orbitals of adjacent C=O or C=C bonds, providing a deeper understanding of the molecule's electronic structure and stability. pnrjournal.com

Table 2: Representative Second-Order Perturbation Analysis from NBO (Note: This table illustrates typical donor-acceptor interactions and stabilization energies (E(2)) for a substituted aromatic system. Specific data for the title compound is not available in the cited literature.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C2-C3) | 25.5 |

| π (C2-C3) | π* (C4=O5) | 18.2 |

| π (C4=C5) | π* (C6=O7) | 15.8 |

| LP (O8) | σ* (C6-C9) | 2.1 |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. rsc.org By locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states, researchers can elucidate detailed reaction mechanisms. rsc.org

For transformations involving this compound, such as esterification, decarboxylation, or cycloaddition reactions, computational methods can be used to compare different possible pathways. wur.nlrsc.org DFT calculations can determine the activation energy for each elementary step by finding the transition state structure connecting reactants and products. The calculated activation barriers help predict which reaction pathway is kinetically favored. For instance, in studying a reaction, different mechanisms (e.g., concerted vs. stepwise) can be modeled, and the calculated energy profiles can provide strong evidence for the operative pathway under specific conditions. rsc.org

Vibrational Analysis and Spectroscopic Property Predictions

Theoretical and computational methods are pivotal in predicting the vibrational spectra (such as Infrared and Raman) of molecules like this compound. These predictions provide valuable insights into the molecule's structure, bonding, and functional groups, often complementing experimental findings. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. nih.govnih.gov

The vibrational modes of this compound are determined by its constituent functional groups: a furan ring, a carboxylic acid group, and a methoxycarbonyl (ester) group. Each group exhibits characteristic vibrational frequencies.

The carboxylic acid functional group gives rise to several distinct and often easily identifiable vibrational bands. spectroscopyonline.com

O-H Stretching: Due to strong intermolecular hydrogen bonding, which forms dimers in the solid state, the O-H stretching vibration of the carboxylic acid appears as a very broad and intense absorption band in the infrared spectrum, typically spanning a wide range from 3500 cm⁻¹ down to 2500 cm⁻¹. spectroscopyonline.com

C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid group is a strong, sharp band. For aromatic carboxylic acids, conjugation with the furan ring is expected to lower its frequency to the 1710–1680 cm⁻¹ range. spectroscopyonline.com

C-O Stretching and O-H Bending: Vibrations involving the C-O single bond and the O-H bend are coupled and appear in the fingerprint region of the spectrum. The C-O stretching vibration is typically found between 1320 and 1210 cm⁻¹, while a broad O-H wagging (out-of-plane bend) is characteristic between 960 and 900 cm⁻¹. spectroscopyonline.com

The methoxycarbonyl group also has a characteristic carbonyl stretching vibration. This ester C=O stretch is typically found at a higher frequency than the acid C=O, usually in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester group will also produce strong bands in the 1300-1000 cm⁻¹ region.

The furan ring itself contributes to a series of characteristic bands corresponding to C-H stretching, C=C stretching, and ring breathing modes. Aromatic C-H stretches typically appear above 3000 cm⁻¹.

Computational calculations, often using methods like DFT with basis sets such as B3LYP/6-311++G(d,p), can predict these frequencies. nih.gov The calculated vibrational spectra are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov Beyond vibrational frequencies, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), further aiding in structural elucidation. nih.gov

The following table summarizes the predicted characteristic vibrational frequencies for the key functional groups in this compound based on typical values for these groups in similar chemical environments. spectroscopyonline.comprinceton.edunih.gov

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3500 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

| Carboxylic Acid | O-H Wag (Bend) | 900 - 960 | Medium, Broad |

| Furan Ring | Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Furan Ring | C=C Ring Stretch | ~1500 - 1600 | Medium |

Structure-Reactivity Relationship Modeling

The reactivity of this compound is governed by the interplay of the furan ring and its two electron-withdrawing substituents: the carboxylic acid group and the methoxycarbonyl group. These groups influence the electron density distribution across the furan ring, impacting its susceptibility to electrophilic or nucleophilic attack. The furan ring itself can act as a diene in Diels-Alder reactions, a reactivity profile that is modulated by its substituents. researchgate.net

Global Reactivity Descriptors are calculated to provide a quantitative measure of the molecule's stability and reactivity. These descriptors are derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates a molecule is more easily polarized and thus more reactive. mdpi.com

Chemical Hardness (η) and Softness (S): These properties are related to the HOMO-LUMO gap. Hard molecules have a large gap and are less reactive, while soft molecules have a small gap and are more reactive. mdpi.com

Electrophilicity (ω): This parameter measures the ability of a molecule to accept electrons. A high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions. mdpi.com

Local Reactivity Descriptors are used to identify the most reactive sites within the molecule.

Molecular Electrostatic Potential (MESP): MESP maps are color-coded diagrams that illustrate the charge distribution on the molecule's surface. mdpi.com Red regions indicate areas of negative electrostatic potential (rich in electrons) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites (red), while the hydrogen of the carboxylic acid and carbons adjacent to the oxygen atoms would be relatively electron-poor (blue).

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, indicating how the electron density changes upon the addition or removal of an electron, thereby predicting sites for nucleophilic and electrophilic attack, respectively.

The following table defines key global reactivity descriptors used in structure-reactivity modeling. mdpi.com

| Descriptor | Symbol | Formula | Significance |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.com |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. mdpi.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness | S | 1 / η | The reciprocal of hardness; indicates higher reactivity. mdpi.com |

| Electrophilicity Index | ω | µ² / 2η | Quantifies the ability of a molecule to accept electrons. mdpi.com |

Modeling these descriptors allows for a theoretical prediction of how this compound will behave in various chemical transformations, guiding synthetic strategies and mechanistic studies.

Applications in Advanced Organic Synthesis

Role as a Synthetic Building Block for Pharmaceutical Intermediates

The furan (B31954) nucleus is a common scaffold in a wide array of medicinal compounds and bioactive natural products. researchgate.netshareok.orgijsrst.com Consequently, substituted furans like 4-(Methoxycarbonyl)furan-3-carboxylic acid serve as crucial intermediates in pharmaceutical chemistry. numberanalytics.comijsrst.com This specific compound is recognized as a versatile and efficient synthetic intermediate for the construction of bicyclic and heterocyclic amines, which are prominent structural motifs in many drug candidates. biosynth.com The presence of two distinct carbonyl functionalities allows for selective manipulation; for instance, the carboxylic acid can be converted to an amide while the ester group remains available for future transformations, or vice versa.

The biological relevance of furan-based dicarboxylic acids is underscored by compounds such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, a structurally related molecule that is known to accumulate in the plasma of patients with chronic renal failure and contribute to the uremic syndrome. nih.gov The synthesis and study of such molecules are vital for understanding disease pathways and designing potential therapeutics. The availability of this compound for pharmaceutical testing highlights its role as a key starting material in the discovery and development of new pharmacologically active agents. biosynth.com Its structure is foundational for creating libraries of compounds for screening, particularly for therapeutic targets where a rigid, oxygen-containing heterocyclic core is desired.

Table 1: Synthetic Utility of Furan Derivatives in Pharmaceuticals

| Application Area | Intermediate Type | Resulting Structure | Reference |

| Drug Discovery | Bicyclic & Heterocyclic Amines | Complex amine scaffolds | biosynth.com |

| Disease Research | Uremic Toxin Analogues | Furan dicarboxylic acids | nih.gov |

| Medicinal Chemistry | Bioactive Heterocycles | Varied pharmacophores | ijnrd.orgtaylorfrancis.com |

Precursor in the Synthesis of Agrochemical Components

The furan ring system is a well-established pharmacophore in the agrochemical industry, forming the core of numerous fungicides, insecticides, and herbicides. researchgate.netsarchemlabs.com Furan derivatives have been widely applied as fungicides and nematicides. sarchemlabs.com While direct applications of this compound in commercial agrochemicals are not extensively documented in public literature, its structural motifs are highly relevant. For instance, novel fungicidally active succinate (B1194679) dehydrogenase inhibitors have been synthesized incorporating difluoromethylated heterocyclic acid moieties, demonstrating the utility of functionalized heterocycles in creating next-generation crop protection agents. colab.ws

Furthermore, the furan moiety is a key component in certain natural product-based insecticides. nih.gov Semisynthetic modifications of furan-containing natural products, such as the limonoid obacunone, have been shown to produce derivatives with potent insecticidal activity. nih.gov The furan ring in these compounds is a critical pharmacophore, and creating analogues by modifying this core is a key strategy in developing new, effective, and potentially more environmentally benign pesticides. nih.govresearchgate.net The bifunctional nature of this compound makes it an ideal precursor for creating diverse libraries of furan-based compounds to be screened for agrochemical activity.

Utility in the Construction of Functional Organic Materials

Bifunctional organic molecules, particularly dicarboxylic acids, are fundamental building blocks for the synthesis of polymers and coordination frameworks. Furan-based dicarboxylic acids have emerged as important precursors for functional organic materials, including advanced polymers and Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net The closely related isomer, furan-2,5-dicarboxylic acid (FDCA), is a well-studied, bio-based monomer used to produce polyethylene (B3416737) furandicarboxylate (PEF), a promising and sustainable alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). researchgate.netmdpi.com The structural rigidity and coordination capability of the furan dicarboxylate unit are key to forming stable, high-performance polymers.

This utility extends to the construction of MOFs, which are crystalline materials with applications in gas storage, separation, and catalysis. Furan-2,5-dicarboxylic acid has been successfully employed as an organic linker to synthesize a variety of transition metal and lanthanide-based MOFs. acs.orgrsc.orgacs.org These materials exhibit diverse and interesting structural, magnetic, and luminescent properties. acs.orgrsc.org Although research has predominantly focused on the 2,5-isomer due to its accessibility from biomass, the 3,4-substitution pattern of this compound offers a different geometry for coordinating with metal ions. This variation in linker geometry can lead to the formation of MOFs with novel topologies and potentially unique functional properties, making it a target of interest for materials science.

Table 2: Furan Dicarboxylates in Functional Materials

| Material Type | Furan Precursor | Key Feature | Potential Application | Reference |

| Biopolymer | Furan-2,5-dicarboxylic acid (FDCA) | Sustainable PET alternative | Packaging, fibers | researchgate.netmdpi.com |

| MOFs | Furan-2,5-dicarboxylic acid (FDCA) | Porosity, specific coordination | Gas storage, catalysis | acs.orgrsc.orgacs.org |

| Novel MOFs | Furan-3,4-dicarboxylic acid derivatives | Altered linker geometry | New topologies, sensors | researchgate.net |

Contribution to Natural Product Synthesis and Analogues